Phosphorus sulfide

Übersicht

Beschreibung

Phosphorus sulfide refers to a range of compounds composed of phosphorus and sulfur. These compounds exhibit a variety of structures, from discrete cage-like molecules to polymeric strands, and have been a subject of study due to their interesting chemical and physical properties.

Synthesis Analysis

The synthesis of phosphorus sulfides can be achieved through various methods, including the direct combination of phosphorus and sulfur, chemical vapor transport, and reactions involving organophosphorus compounds. For instance, the preparation of transition metal phosphorus trisulfide compounds involves chemical vapor transport using chlorine gas as a transport agent . Additionally, the reaction of imidazoliumyl-substituted P(III) cations with (Me3Si)2S leads to the formation of tetra-cationic phosphorus sulfur heterocycles . Phosphorus sulfides can also be obtained from the reaction of P4S10 and sulfur in pyridine .

Molecular Structure Analysis

Phosphorus sulfides exhibit a wide range of molecular structures. Some compounds, such as those described in , have a monoclinic space group structure related to that of CdCl2. Others form eight-membered phosphorus sulfur heterocycles with a crown conformation . The structures of α-P2S7 and β-P2S7 differ dramatically from common phosphorus sulfides, consisting of neutral polymeric strands with direct S-S bonds .

Chemical Reactions Analysis

Phosphorus sulfides participate in various chemical reactions. For example, the thermolysis of dibenzo-7-phosphanorbornadiene compounds can lead to the release of phosphinidene sulfide and the formation of amorphous P2S . The reaction between phosphorus and sulfur can produce complex mixtures of binary phosphorus sulfides, and the rate-determining step appears to be the formation of the S8 diradical .

Physical and Chemical Properties Analysis

The physical and chemical properties of phosphorus sulfides are diverse. Transition metal phosphorus trisulfide compounds exhibit antiferromagnetic behavior, and the metal ions exist in the divalent high-spin state . The electronic structure of phosphorus-contained sulfides shows a strong interaction between P and S atoms, influencing their chemical bonding and electronic properties . Additionally, the phosphorus sulfide P2S, obtained from the heating of a secondary phosphine under vacuum, displays semiconductor properties with an optical band gap of 2.4 eV .

Wissenschaftliche Forschungsanwendungen

Organophosphorus Compounds

- Field : Chemistry

- Application : Phosphine sulfides are pentavalent derivatives of organophosphines and are usually used as synthetic intermediates of organophosphines for their isolation as protected analogs because of the stability toward oxidation .

- Methods : Phosphine sulfides are sometimes used during the isolation stage in organophosphine synthesis because low polarity, high solubility, and stability are suitable for their chromatographic purification .

- Results : Recently, several applications of phosphine sulfides have been disclosed as functional materials, organocatalysts, ligands, and extractants. In addition, several synthetic uses of phosphine sulfides have also developed, in which the thiophosphinyl group plays an essential role .

Thermochemistry of Phosphorus Sulfide Cages

- Field : Structural Chemistry

- Application : The enthalpies of formation and isomerization energies of P4Sn molecular cages are not experimentally (or theoretically) well known .

- Methods : The reaction between the elements phosphorus and sulfur to give phosphorus sulfides was first observed over 250 years ago . The atomization reactions have very significant contribution from post-CCSD (T) correlation effects and, due to the presence of many second-row atoms, the CCSD and (T) correlation energies converge exceedingly slowly with the size of the one-particle basis set .

- Results : The best enthalpies of formation at 298 K (∆fH°298) are obtained from thermochemical cycles in which the P4Sn cages are broken down into P2S2 and S2 fragments for which highly accurate ∆fH°298 values are available from W4 theory .

Safety And Hazards

Zukünftige Richtungen

Sulfide-based solid-state electrolytes (SSEs) have attracted much attention owing to their high ionic conductivity and feasible mechanical features. The environmental stability of sulfide-based SSEs is one of the critical aspects due to the possible decomposition, and ionic conductivity change will affect the fabrication and electrochemical performance of the batteries . Unsustainable phosphorus use is pushing food security further from reach, leaving a legacy of polluted freshwaters, many now beyond ecological restoration .

Eigenschaften

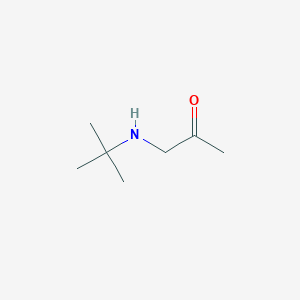

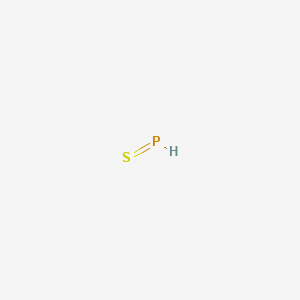

IUPAC Name |

sulfanylidenephosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HPS/c1-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKQKDCXVLPGWPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

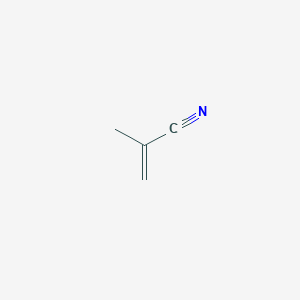

P=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HPS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

64.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphine sulfide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.